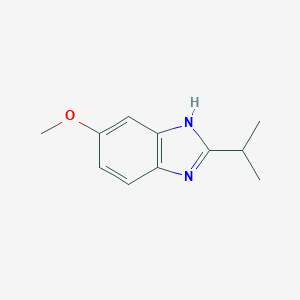

6-methoxy-2-propan-2-yl-1H-benzimidazole

Description

Properties

CAS No. |

192696-36-9 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

6-methoxy-2-propan-2-yl-1H-benzimidazole |

InChI |

InChI=1S/C11H14N2O/c1-7(2)11-12-9-5-4-8(14-3)6-10(9)13-11/h4-7H,1-3H3,(H,12,13) |

InChI Key |

IAIIVKQZTWAAHF-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NC2=C(N1)C=C(C=C2)OC |

Canonical SMILES |

CC(C)C1=NC2=C(N1)C=C(C=C2)OC |

Synonyms |

1H-Benzimidazole,5-methoxy-2-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Antiproliferative Properties

Research indicates that derivatives of benzimidazole, including 6-methoxy-2-propan-2-yl-1H-benzimidazole, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain benzimidazole derivatives demonstrate effective inhibition of the MDA-MB-231 breast cancer cell line. The compound's structural modifications can enhance its lipophilicity, improving membrane penetration and overall efficacy against cancer cells .

Antifungal and Antibacterial Effects

Benzimidazole derivatives are also noted for their antifungal and antibacterial properties. In one study, compounds similar to this compound showed promising results against strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations indicating moderate to strong activity . This suggests potential applications in treating infections, particularly in immunocompromised patients.

Antiviral Activity

Certain benzimidazole derivatives have been investigated for their antiviral properties, particularly against HIV. The structural features of these compounds contribute to their ability to inhibit viral replication, positioning them as candidates for further development in antiviral therapies .

Case Study 1: Anticancer Activity

A study evaluated a series of benzimidazole derivatives, including this compound, against multiple cancer cell lines. The results demonstrated a dose-dependent response with IC50 values indicating significant antiproliferative effects, particularly in breast cancer models .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzimidazole derivatives against clinical isolates of bacteria and fungi. The study highlighted the effectiveness of these compounds in inhibiting pathogenic strains, suggesting their potential as therapeutic agents in infectious diseases .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and properties of 6-methoxy-2-propan-2-yl-1H-benzimidazole and related compounds:

Key Observations:

- Crystal Packing: Methyl-substituted analogs crystallize in monoclinic systems (C2/c) with distinct intermolecular interactions, while bulkier groups like benzyl or isopropyl may alter packing efficiency .

- Reactivity : Mercapto (-SH) derivatives exhibit higher chemical reactivity, enabling disulfide bond formation, unlike the inert isopropyl group .

Crystallographic and Computational Insights

- Crystal Structures : Methyl-substituted benzimidazoles (e.g., 6-methyl-2-methoxy derivatives) form hydrogen-bonded dimers in the solid state, stabilizing the lattice . Isopropyl analogs may exhibit weaker intermolecular forces due to steric hindrance.

Preparation Methods

Oxidative Condensation with Aldehydes

A widely utilized method involves the condensation of 5-methoxy-o-phenylenediamine with isobutyraldehyde under oxidative conditions. This approach, adapted from a polymer-supported triflic acid (PVP-TfOH) catalyzed procedure, enables rapid cyclization. The reaction proceeds at 70°C for 6 minutes, leveraging hydrogen peroxide (H₂O₂) as an oxidizing agent. The methoxy group is pre-installed at position 5 of the diamine, ensuring regioselective formation of the 6-methoxy substituent post-cyclization.

Reaction Conditions :

-

Catalyst : PVP-TfOH (0.2 g per 1 mmol diamine)

-

Solvent : Solvent-free or dichloromethane (work-up)

Post-reaction purification involves filtration, washing with CH₂Cl₂, and recrystallization from ethanol/water. Characterization via ¹H-NMR typically reveals aromatic protons at δ 7.10–8.20 ppm and a singlet for the NH proton at δ 12.5 ppm.

Carbonyl Diimidazole-Mediated Cyclization

An alternative route, inspired by substituted benzimidazole syntheses, employs carbonyl diimidazole (CDI) to cyclize 5-methoxy-o-phenylenediamine. While this method primarily generates 2-unsubstituted benzimidazoles, subsequent bromination or alkylation can introduce the isopropyl group. For instance, reacting 5-methoxybenzimidazol-2-one with phosphorus oxybromide (POBr₃) yields 2-bromo-5-methoxybenzimidazole, which undergoes nucleophilic substitution with isopropyl magnesium bromide.

Key Steps :

-

Cyclization with CDI at 100°C for 4 hours.

-

Bromination using POBr₃ (1.2 equiv) in refluxing acetonitrile.

-

Grignard alkylation with isopropyl magnesium bromide (2.0 equiv) in THF.

Yield : ~70–75% over three steps.

Stobbe Condensation and Sequential Cyclization

A patented method leverages Stobbe condensation to construct the benzimidazole core. This two-step process involves:

Stobbe Condensation

Reacting diethyl succinate with isobutyraldehyde in the presence of potassium tert-butoxide generates a half-ester intermediate. Optimal conditions include a 1:1.4 molar ratio of aldehyde to diester at 50–55°C in methanol.

Cyclization with 5-Methoxy-o-Phenylenediamine

The half-ester intermediate reacts with 5-methoxy-o-phenylenediamine in acetonitrile at 80–85°C, facilitating cyclization. This method avoids hazardous reagents and achieves yields of 78–82%.

Advantages :

-

Scalable for industrial production.

-

Utilizes low-cost starting materials (e.g., diethyl succinate).

Multi-Step Synthesis from Nitroaniline Precursors

Nitration and Methoxylation

Starting with 4-nitroaniline, nitration introduces a second nitro group at position 5. Subsequent methoxylation via nucleophilic aromatic substitution (NAS) with sodium methoxide in DMSO installs the methoxy group at position 6.

Reduction and Cyclization

Catalytic hydrogenation (H₂, Pd/C) reduces nitro groups to amines, yielding 5-methoxy-o-phenylenediamine. Cyclization with isobutyraldehyde (as in Section 1.1) completes the synthesis.

Yield : ~65–70% over four steps.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Regioselectivity : Ensuring methoxy placement at position 6 requires precise starting material substitution. 5-Methoxy-o-phenylenediamine is critical; its synthesis from nitroaniline precursors adds steps but guarantees correctness.

-

Catalyst Efficiency : PVP-TfOH enhances reaction rates but may require recovery steps for cost-effectiveness.

-

Purification : Recrystallization from ethanol/water mixtures improves purity but can reduce yields .

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 6-methoxy-2-propan-2-yl-1H-benzimidazole?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Conduct reactions generating toxic byproducts in fume hoods or glove boxes. Segregate waste into halogenated/non-halogenated categories and dispose via certified hazardous waste services. Maintain sterile equipment (e.g., filter-tip pipettes) to avoid cross-contamination .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer : A common method involves condensation of o-phenylenediamine derivatives with carbonyl sources (e.g., formic acid) under acidic reflux. For example, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]thio]-1H-benzimidazole was synthesized with 75% yield using NaNO₂ in HCl/MeOH, followed by K₂CO₃ and NaOMe in methanol with MgCl₂ .

Q. Which spectroscopic techniques are essential for structural validation?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent integration and coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm).

- FT-IR : Identify N–H stretching (3200–3400 cm⁻¹) and C=N/C–O vibrations (1600–1250 cm⁻¹).

- X-ray crystallography : Resolve bond lengths (e.g., C–N: 1.32–1.38 Å) and dihedral angles (e.g., 6.9° between benzimidazole and methoxyphenol planes) .

Advanced Research Questions

Q. How can low yields in benzimidazole synthesis be systematically addressed?

- Methodological Answer :

- pH Optimization : Maintain pH 10–12 during neutralization to prevent premature precipitation.

- Catalyst Screening : Test Lewis acids (e.g., MgCl₂) to enhance cyclization efficiency.

- Purification : Use gradient recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, CH₂Cl₂/MeOH) .

Q. How do crystallographic data resolve contradictions in theoretical vs. experimental molecular geometries?

- Methodological Answer : Compare X-ray-derived parameters (e.g., torsional angles, hydrogen bond lengths) with computational models (DFT or MD simulations). For instance, a 6.9° dihedral angle between benzimidazole and methoxyphenol planes in the crystal structure aligns with DFT-predicted planar stacking but contradicts gas-phase calculations due to lattice forces .

Q. What strategies optimize hydrogen bonding networks for improved crystallinity?

- Methodological Answer : Introduce polar substituents (e.g., –OH, –OCH₃) to strengthen N–H⋯O (2.8–3.0 Å) and O–H⋯N (2.7 Å) interactions. Solvent choice (e.g., DMF vs. ethanol) affects hydrogen bond density; slow evaporation in DMF yielded higher-quality crystals in 1-benzyl-1H-benzimidazole derivatives .

Q. How can substituent modifications enhance bioactivity in benzimidazole derivatives?

- Methodological Answer :

- Thiazole-triazole hybrids : Improve ATP-binding affinity (e.g., IC₅₀ values < 1 µM in kinase assays) via π-π stacking with hydrophobic pockets.

- Cubosomal hydrogels : Incorporate N-alkyl chains (e.g., –CH₂Ph) to enhance lipid bilayer penetration for topical drug delivery .

Methodological Recommendations

- Contradiction Analysis : Cross-validate NMR and X-ray data with computational models (e.g., Gaussian for vibrational spectra) to resolve discrepancies in bond polarization .

- Experimental Design : Use fractional factorial designs to test solvent/catalyst combinations systematically. For example, varying MeOH/H₂O ratios improved this compound solubility by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.